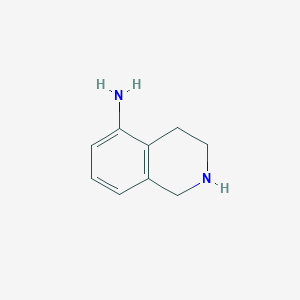

1,2,3,4-Tetrahydroisoquinolin-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHCQIHYOFRGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584421 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115955-90-3 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroisoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,2,3,4-Tetrahydroisoquinolin-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, synthesis, and reactivity. A significant focus is placed on its interaction with Nicotinamide N-methyltransferase (NNMT), a key enzyme in cellular metabolism and a potential therapeutic target. This guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the compound's behavior and its potential applications in research and development.

Chemical and Physical Properties

This compound is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold, which is a common motif in a variety of natural products and pharmacologically active compounds. The addition of an amino group at the 5-position significantly influences its chemical and biological properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. For comparative purposes, data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, is also included where available.

| Property | This compound | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) |

| Molecular Formula | C₉H₁₂N₂[1][2] | C₉H₁₁N[3] |

| Molecular Weight | 148.20 g/mol [1][2] | 133.19 g/mol [3] |

| CAS Number | 115955-90-3[1][2] | 91-21-4[3] |

| Appearance | Not explicitly available | Clear yellow to brown liquid[4] |

| Melting Point | Not explicitly available | -30 °C (lit.)[3][4] |

| Boiling Point | Not explicitly available | 232-233 °C (lit.)[3][4] |

| Density | Not explicitly available | 1.064 g/mL at 25 °C (lit.)[3][4] |

| pKa | Not explicitly available | 9.3 (conjugate acid at 310K)[5] |

| logP (XLogP3) | 0.6[1][2] | 1.6 |

| Refractive Index | Not explicitly available | n20/D 1.568 (lit.)[3] |

Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the aromatic protons, the benzylic protons at C4, the methylene protons at C3 and C1, and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the amino substituent.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of both the primary aromatic amine and the secondary aliphatic amine, typically in the region of 3400-3250 cm⁻¹. N-H bending vibrations for the primary amine are expected around 1650-1580 cm⁻¹. C-N stretching vibrations for the aromatic and aliphatic amines will appear in the 1335-1250 cm⁻¹ and 1250–1020 cm⁻¹ regions, respectively. A broad N-H wagging band for both primary and secondary amines is also anticipated between 910-665 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 148. The fragmentation pattern will likely involve the loss of small neutral molecules and radicals, with alpha-cleavage adjacent to the nitrogen atom being a dominant fragmentation pathway for aliphatic amines.

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process starting from isoquinoline. A common synthetic strategy involves the nitration of the isoquinoline ring, followed by reduction of both the nitro group and the heterocyclic ring.

Synthetic Pathway

A plausible synthetic route is outlined below. This pathway illustrates the key transformations required to obtain the target molecule.

Caption: Synthetic pathway for this compound.

Experimental Protocols

2.2.1. Synthesis of 5-Nitroisoquinoline (Nitration of Isoquinoline)

-

Materials: Isoquinoline, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃).

-

Procedure:

-

To a stirred and cooled solution of isoquinoline in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

The crude 5-nitroisoquinoline is collected by filtration, washed with water, and can be purified by recrystallization.

-

2.2.2. Synthesis of 5-Aminoisoquinoline (Reduction of 5-Nitroisoquinoline)

-

Materials: 5-Nitroisoquinoline, a reducing agent (e.g., tin (Sn) granules and concentrated hydrochloric acid (HCl), or catalytic hydrogenation with H₂ over Palladium on carbon).

-

Procedure (using Sn/HCl):

-

A mixture of 5-nitroisoquinoline and tin granules in ethanol is heated to reflux.

-

Concentrated hydrochloric acid is added portion-wise to the refluxing mixture.

-

After the addition is complete, the reaction is refluxed for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled and made alkaline with a concentrated sodium hydroxide solution.

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to yield 5-aminoisoquinoline.

-

2.2.3. Synthesis of this compound (Reduction of 5-Aminoisoquinoline)

-

Materials: 5-Aminoisoquinoline, a reducing agent (e.g., sodium borohydride (NaBH₄) or catalytic hydrogenation with H₂ over a platinum catalyst like PtO₂).

-

Procedure (using Catalytic Hydrogenation):

-

5-Aminoisoquinoline is dissolved in a suitable solvent (e.g., acetic acid or ethanol).

-

A catalytic amount of platinum(IV) oxide (PtO₂) is added to the solution.

-

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature for several hours.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the residue is basified and extracted with an organic solvent to afford this compound.

-

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of two amino groups with different properties. The secondary amine in the tetrahydroisoquinoline ring is aliphatic in nature and is more basic than the primary aromatic amine attached to the benzene ring. This difference in basicity allows for selective reactions. The aromatic ring is activated by the amino group, making it susceptible to electrophilic substitution reactions.

Biological Activity and Signaling Pathways

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with a wide range of biological targets. 1,2,3,4-Tetrahydroisoquinoline and its analogs are known to be substrates for the enzyme Nicotinamide N-methyltransferase (NNMT).

Interaction with Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (Vitamin B3) and the detoxification of various xenobiotics. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide and other pyridine-containing compounds.

Caption: Proposed interaction of this compound with NNMT.

The diagram above illustrates the proposed mechanism where this compound acts as a substrate for NNMT. The enzyme binds both SAM and the tetrahydroisoquinoline derivative, facilitating the transfer of a methyl group to one of the nitrogen atoms of the substrate. This process is crucial for the detoxification of such compounds and can have downstream effects on cellular metabolism by modulating the levels of SAM and the NAD+ pool. The amino group at the 5-position is expected to influence the binding affinity and reactivity of the molecule within the active site of NNMT.

Experimental Protocol: In Vitro NNMT Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds like this compound against NNMT.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant NNMT.

-

Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed methylation reaction, which can be detected using a variety of methods, including fluorescence-based detection kits.

-

Materials:

-

Recombinant human NNMT enzyme

-

Nicotinamide (substrate)

-

S-Adenosyl-L-methionine (SAM) (co-factor)

-

Test compound (this compound)

-

NNMT assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT)

-

SAH detection kit (e.g., utilizing a thiol-detecting probe)

-

96-well black microplate

-

Microplate reader capable of fluorescence detection

-

-

Procedure:

-

Reagent Preparation: Prepare stock solutions of nicotinamide, SAM, and the test compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions of the test compound.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

NNMT assay buffer

-

Diluted test compound or vehicle control

-

Recombinant NNMT enzyme

-

-

Initiation of Reaction: Add nicotinamide and SAM to each well to start the enzymatic reaction. The final volume should be consistent across all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and add the SAH detection reagents according to the manufacturer's instructions. This typically involves the enzymatic conversion of SAH to a product that reacts with a fluorescent probe.

-

Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. Its structural similarity to known bioactive compounds and its likely interaction with key metabolic enzymes such as NNMT make it an attractive candidate for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for investigating its biological activity. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its full pharmacological profile.

References

- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

"Biological activities of tetrahydroisoquinoline (THIQ) analogs"

An In-depth Technical Guide to the Biological Activities of Tetrahydroisoquinoline (THIQ) Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the diverse biological activities of THIQ analogs, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. THIQ-based compounds have shown significant potential in various therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases, by acting on a range of molecular targets such as enzymes, G protein-coupled receptors (GPCRs), and nuclear receptors.[1][6]

THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, acting through multiple mechanisms of action.[7][8][9] These mechanisms include the inhibition of tubulin polymerization, cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.[7]

A number of THIQ analogs have been investigated as inhibitors of crucial cancer-related enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[10] For instance, certain novel synthesized THIQ compounds have shown potent inhibitory activity against CDK2 and DHFR.[10] Additionally, some THIQ derivatives have been designed as KRas inhibitors, a key target in many cancers, including colorectal cancer.[11] The anticancer potential of THIQ analogs is also attributed to their ability to act as selective estrogen receptor modulators (SERMs), which is a valuable strategy in treating hormone-dependent cancers like breast cancer.[12][13] The natural product Trabectedin, a tetrahydroisoquinoline alkaloid, is an approved anticancer agent with a unique mechanism of action involving DNA binding and repair pathways.[14]

Quantitative Data: Anticancer Activity of THIQ Analogs

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| GM-3-18 | Colon Cancer Cell Lines | KRas Inhibition | - | [11] |

| GM-3-143 | Colon Cancer Cell Lines | KRas Inhibition | - | [11] |

| GM-3-121 | HCT116 (Colon) | KRas Inhibition | - | [11] |

| Compound 7e | - | CDK2 Inhibition | 0.149 | [10] |

| Roscovitine (Control) | - | CDK2 Inhibition | 0.380 | [10] |

| Compound 8d | - | DHFR Inhibition | 0.199 | [10] |

| Methotrexate (Control) | - | DHFR Inhibition | 0.131 | [10] |

| Compound 16e | A549 (Lung) | Cytotoxicity | - | [15] |

| 4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide | MCF-7 (Breast) | Cytotoxicity | 0.61 µg/ml | [12] |

| 4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide | MDA-MB-231 (Breast) | Cytotoxicity | 1.36 µg/ml | [12] |

| 4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide | Ishikawa (Endometrial) | Cytotoxicity | 0.09 µg/ml | [12] |

Note: Some data points are qualitative as specific IC50 values were not provided in the search results.

Signaling Pathway: THIQ Analog-Induced Apoptosis

The following diagram illustrates a simplified signaling pathway for apoptosis induced by a THIQ analog that inhibits tubulin polymerization, leading to cell cycle arrest and subsequent activation of the mitochondrial-dependent apoptotic pathway.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. oipub.com [oipub.com]

- 15. Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Tetrahydroisoquinoline (THIQ) Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a multitude of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. This versatility has established the THIQ core as a cornerstone in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of THIQ derivatives, focusing on their anticancer, antibacterial, and receptor-modulating properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important class of compounds.

Quantitative Structure-Activity Relationship Data

The biological activity of THIQ derivatives is profoundly influenced by the nature and position of substituents on the tetrahydroisoquinoline ring system. The following tables summarize the quantitative SAR data for various biological targets.

Anticancer Activity of THIQ Derivatives

THIQ derivatives have demonstrated significant potential as anticancer agents, often by targeting crucial cellular processes like cell proliferation and survival. The following table presents the in vitro cytotoxic activity (IC50) of representative THIQ derivatives against various cancer cell lines.

| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |

| GM-3-121 | H | H | H | 4-ethylphenyl | HCT116 | - | [1] |

| MCF-7 | 0.43 (µg/mL) | [1] | |||||

| MDA-MB-231 | 0.37 (µg/mL) | [1] | |||||

| Ishikawa | 0.01 (µg/mL) | [1] | |||||

| GM-3-18 | H | H | H | 4-chlorophenyl | HCT116 | 0.9 - 10.7 | [1] |

| Compound 15 | (complex pyrazoloquinoline) | MCF-7 | 15.16 | [2] | |||

| HepG-2 | 18.74 | [2] | |||||

| A549 | 18.68 | [2] | |||||

| Compound 8d | (complex) | DHFR Inhibition | 0.199 | [3] |

SAR Summary for Anticancer Activity:

-

Substitutions on the N-phenyl ring play a critical role in determining anticancer potency. For instance, an ethyl group at the 4-position (GM-3-121) and a chloro group (GM-3-18) have been shown to be favorable for activity.[1]

-

Fused heterocyclic systems, such as pyrazoloquinolines (Compound 15), can exhibit potent cytotoxic effects against various cancer cell lines.[2]

-

THIQ derivatives have also been identified as inhibitors of specific enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR).[3]

Antibacterial Activity of THIQ Derivatives

The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. THIQ derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria.

| Compound ID | R1 | R2 | R3 | R4 | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 8d | (complex tricyclic) | Staphylococcus aureus | 16 | ||||

| Enterococcus faecium | 128 | ||||||

| Compound 8f | (complex tricyclic) | Staphylococcus aureus | 32 | ||||

| Streptococcus pneumoniae | 32 | ||||||

| Enterococcus faecium | 64 | ||||||

| C1-substituted THIQs | Various | MRSA | Low MIC values | [4] |

SAR Summary for Antibacterial Activity:

-

C1-substituted THIQ motifs have demonstrated substantial antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]

-

The specific substitutions on the THIQ core are crucial for determining the spectrum and potency of antibacterial action.

Dopamine D2 Receptor Binding Affinity of THIQ Derivatives

THIQ derivatives can act as potent ligands for dopamine receptors, making them relevant for the treatment of neurological and psychiatric disorders. The following table summarizes the binding affinities (Ki) of THIQ analogs for the D2 receptor.

| Compound ID | Substitutions | Ki (nM) | Reference |

| Various Aminotetralin Analogs | (Considered active moieties of apomorphine) | - | |

| 3-(3-hydroxyphenyl)piperidines | - | Parabolic relationship with lipophilicity | [5] |

| Octahydrobenzo[f]quinolines | - | Parabolic relationship with lipophilicity | [5] |

SAR Summary for Dopamine D2 Receptor Affinity:

-

The affinity of THIQ-related structures for the D2 receptor is influenced by their lipophilicity.[5]

-

The aminotetralin structure, which can be considered a substructure of some THIQ analogs, is a key pharmacophore for dopamine receptor interaction.

Mu-Opioid Receptor Activity of THIQ Derivatives

THIQ-based compounds have been explored as ligands for opioid receptors, with potential applications in pain management. The functional activity (EC50) and binding affinity (Ki) are key parameters in their evaluation.

| Compound ID | Substitutions | Assay | Value | Reference |

| Mono- and bis-indolomorphinans | C-ring modifications | δ-opioid receptor binding | Ki = 1.45 nM (for compound 6b) | [6] |

| µ-opioid receptor binding | Moderate affinity (for bisindoles) | [6] | ||

| δ-opioid receptor functional assay | Agonist (for compound 6b) | [6] | ||

| µ-opioid receptor functional assay | Agonist (for bisindoles) | [6] |

SAR Summary for Mu-Opioid Receptor Activity:

-

Modifications on the C-ring of morphinan-related structures, which share similarities with some complex THIQs, significantly impact receptor affinity and selectivity.[6]

-

The presence of a phenol group is often essential for high-affinity binding to opioid receptors.[6]

Monoamine Oxidase (MAO) Inhibition by THIQ Derivatives

THIQ derivatives can inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. This activity is relevant for the treatment of depression and neurodegenerative diseases.

| Compound ID | Substitutions | Target | IC50 (µM) | Reference |

| Compound 3i | 7-substituted | MAO-A | (activity compared to magnoflorine) | [7] |

SAR Summary for MAO Inhibition:

-

Substitutions at the 7-position of the THIQ scaffold can lead to potent MAO-A inhibitors.[7]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of the biological activity of THIQ derivatives.

Synthesis of THIQ Derivatives

A common and versatile method for the synthesis of the THIQ core is the Pictet-Spengler reaction .

Protocol:

-

Reaction Setup: A solution of a β-phenylethylamine derivative and an aldehyde or ketone is prepared in an appropriate solvent (e.g., toluene, methanol, or water).

-

Acid Catalysis: A protic or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid, or BF3·OEt2) is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving neutralization with a base (e.g., NaHCO3) and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired THIQ derivative.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of test compounds for the dopamine D2 receptor.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is prepared.

-

Competition Binding: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone, typically at a concentration close to its Kd value) and varying concentrations of the THIQ test compound.

-

Incubation: The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mu-Opioid Receptor Functional Assay ([35S]GTPγS Binding Assay)

This assay measures the ability of a test compound to activate G-protein signaling through the mu-opioid receptor.

Protocol:

-

Membrane Preparation: Membranes from cells expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells) are prepared.

-

Assay Buffer: An assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4, is prepared.

-

Reaction Mixture: In a 96-well plate, cell membranes (5-10 µg of protein) are incubated with varying concentrations of the THIQ test compound, a fixed concentration of GDP (e.g., 10 µM), and [35S]GTPγS (e.g., 0.05 nM).

-

Incubation: The reaction is incubated at 30°C for 60 minutes.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The agonist-stimulated binding is calculated, and EC50 values (the concentration of the test compound that produces 50% of the maximal response) and Emax values (the maximal effect) are determined by non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory activity of test compounds against MAO-A and MAO-B.

Protocol:

-

Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme sources.

-

Substrate: Kynuramine is a commonly used non-selective substrate that is oxidized by both MAO-A and MAO-B to produce a fluorescent product, 4-hydroxyquinoline.

-

Assay Buffer: A potassium phosphate buffer (100 mM, pH 7.4) is used.

-

Assay Procedure: In a 96-well plate, the MAO enzyme is pre-incubated with varying concentrations of the THIQ test compound for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the kynuramine substrate.

-

Fluorescence Measurement: The increase in fluorescence due to the formation of 4-hydroxyquinoline is monitored over time using a fluorescence plate reader (excitation ~320 nm, emission ~380 nm).

-

Data Analysis: The initial rate of the reaction is calculated for each concentration of the test compound. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve. Selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) are used as positive controls.

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a representative experimental workflow relevant to the study of THIQ derivatives.

Dopaminergic Signaling Pathway

Caption: Dopaminergic signaling pathway and potential points of intervention for THIQ derivatives.

Mu-Opioid Receptor Signaling Pathway

Caption: Signaling cascade initiated by the activation of the mu-opioid receptor by a THIQ agonist.

Experimental Workflow for SAR Studies of THIQ Derivatives

Caption: A representative workflow for the structure-activity relationship (SAR) study of novel THIQ derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Core in Natural and Synthetic Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a prominent structural motif found in a vast array of natural products and synthetically derived compounds of significant medicinal interest. This heterocyclic scaffold has garnered the classification of a "privileged structure" due to its ability to serve as a versatile framework for the design of ligands that interact with a wide range of biological targets. This technical guide provides a comprehensive overview of natural and synthetic compounds possessing the THIQ core, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies employed in their synthesis and evaluation.

Natural and Synthetic THIQ-Containing Compounds: A Landscape of Diverse Bioactivities

The THIQ scaffold is at the heart of numerous isoquinoline alkaloids isolated from various plant species and is also present in some endogenous compounds.[1][2] Inspired by nature, synthetic chemists have extensively explored the chemical space around the THIQ core, leading to the development of a multitude of derivatives with a broad spectrum of pharmacological properties.[3][4] These activities span from potent anticancer and antimicrobial effects to modulation of the central nervous system.[1][5]

Anticancer Activity

A significant body of research has focused on the development of THIQ derivatives as anticancer agents.[6][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and reversal of multidrug resistance.[8][9][10]

One of the most notable examples of a THIQ-containing natural product with clinical significance is Trabectedin (Yondelis®) , isolated from the marine tunicate Ecteinascidia turbinata.[11] Trabectedin is an approved therapeutic for the treatment of soft tissue sarcoma and ovarian cancer.[11] Its complex structure features three fused THIQ rings.

Synthetic THIQ derivatives have also shown significant promise. For instance, compounds GM-3-18 and GM-3-121 have demonstrated potent activity against various cancer cell lines, with mechanisms linked to the inhibition of KRas signaling and anti-angiogenic effects.[11]

Table 1: Anticancer Activity of Representative Synthetic THIQ Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| GM-3-18 | HCT116 (Colon) | KRas Inhibition | 0.9 - 10.7 | [11] |

| Colo320 (Colon) | KRas Inhibition | - | [11] | |

| GM-3-121 | MCF-7 (Breast) | Proliferation | 0.43 (µg/mL) | [11] |

| MDA-MB-231 (Breast) | Proliferation | 0.37 (µg/mL) | [11] | |

| Ishikawa (Endometrial) | Proliferation | 0.01 (µg/mL) | [11] | |

| - | Anti-angiogenesis | 1.72 | [11] | |

| THIQ-oxime hybrid 15c | MCF-7 (Breast) | Cytotoxicity | 7 | [1] |

| Sulfonamido-TET ethyl acrylate 14 | HCT116 (Colon) | Cytotoxicity | 0.23 (48h) | [1] |

| Noscapine-imidazo[1,2-a]pyridine hybrid | MCF-7 (Breast) | Cytotoxicity | 3.7 - 32.4 | [1] |

Antimicrobial and Antiviral Activity

The THIQ scaffold is also a valuable template for the development of antimicrobial and antiviral agents.[12] While extensive quantitative data for a broad range of THIQ derivatives in this area is less consolidated in readily available literature, several studies have highlighted their potential.

Natural THIQ alkaloids have demonstrated activity against various bacterial and fungal strains.[9] Synthetic derivatives have also been explored for their inhibitory effects on viral replication, including against HIV.[12] For example, certain N-substituted THIQ analogs have shown promising inhibition of HIV-1 reverse transcriptase.[12]

Table 2: Antimicrobial Activity of Representative Natural Compounds (for context)

| Compound Class | Organism | Assay Type | MIC (µg/mL) | Reference |

| Maclamicin | Micrococcus luteus | Broth Microdilution | 0.2 | [13] |

| Bacillus subtilis | Broth Microdilution | 1.7 | [13] | |

| Lobophorin F | Bacillus thuringiensis | Broth Microdilution | 2 | [13] |

| Staphylococcus aureus | Broth Microdilution | 8 | [13] | |

| Thymol | Gram-positive & Gram-negative bacteria | Broth Microdilution | 125 - 250 | [14] |

Anti-inflammatory and CNS Activities

THIQ derivatives have been investigated for their anti-inflammatory properties, with some compounds showing efficacy in models such as carrageenan-induced paw edema.[15] Additionally, the THIQ scaffold is a key feature in molecules targeting the central nervous system.[1] This includes compounds with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as those acting as sigma receptor modulators. The endogenous compound, Salsolinol, formed from dopamine and acetaldehyde, is a simple THIQ derivative that has been studied for its role in neuropharmacology.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative THIQ compound and for key biological assays used to evaluate the bioactivities of this class of molecules.

Synthesis of a Representative THIQ Compound: Salsoline via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQ alkaloids. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1]

Materials:

-

3-Methoxy-4-hydroxyphenethylamine hydrochloride

-

Acetaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Methanol for elution

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, and standard glassware.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-4-hydroxyphenethylamine hydrochloride in water.

-

Addition of Reagents: To the stirred solution, add concentrated hydrochloric acid, followed by the dropwise addition of acetaldehyde.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/methanol).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude Salsoline by column chromatography on silica gel. Elute with a gradient of methanol in ethyl acetate to obtain the pure product.

-

Characterization: Confirm the structure and purity of the synthesized Salsoline using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][3]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

THIQ test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the THIQ test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

THIQ test compounds

-

96-well microtiter plates

-

Incubator (37°C)

-

Mueller-Hinton Agar (MHA) plates

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Prepare two-fold serial dilutions of the THIQ test compounds in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it on MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the compound that shows no bacterial growth on the agar plates.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by THIQ compounds and a general workflow for drug discovery.

Conclusion

The tetrahydroisoquinoline scaffold represents a remarkably versatile and enduringly important core in the realm of medicinal chemistry and drug discovery. Its prevalence in a wide range of biologically active natural products has provided a strong foundation and inspiration for the synthesis of novel derivatives with potent and diverse pharmacological activities. The continued exploration of the THIQ chemical space, coupled with a deeper understanding of its interactions with various biological targets and the application of robust experimental methodologies, holds great promise for the development of new and effective therapeutic agents to address a multitude of diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the potential of this privileged scaffold.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. easy-peasy.ai [easy-peasy.ai]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.uchile.cl [repositorio.uchile.cl]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

The Pharmacological Potential of 1,2,3,4-Tetrahydroisoquinoline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological potential of THIQ derivatives, focusing on their neuroprotective, anticancer, and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Pharmacological Activities of 1,2,3,4-Tetrahydroisoquinoline Derivatives

The unique structural features of the THIQ nucleus allow for diverse substitutions, leading to a broad spectrum of biological activities. Researchers have extensively explored its potential in various therapeutic areas.

Neuroprotective Effects

Several THIQ derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders like Parkinson's disease.[1][2] Studies have shown that certain hydroxy-substituted 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) derivatives exhibit greater neuroprotective efficacy than the parent compound.[2] The proposed mechanisms for this neuroprotection include the reduction of oxidative stress. For instance, 1-MeTIQ has been shown to suppress the induction of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, in response to neurotoxins like MPTP.[3]

Anticancer Activity

The THIQ scaffold is a prominent feature in a variety of natural and synthetic compounds with potent antitumor properties.[4] These derivatives have been shown to inhibit the growth of various cancer cell lines, including those of the breast, glioma, and lung.[4][5] The anticancer mechanisms of THIQ derivatives are multifaceted and include the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[6]

Antimicrobial Properties

THIQ derivatives have also emerged as a potential class of antimicrobial agents. Certain synthetic THIQ analogs have shown activity against pathogenic bacterial and fungal strains.[7] For example, specific N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have exhibited significant antifungal properties against various fungal species, including Aspergillus and Penicillium.[8][9]

Quantitative Data on Pharmacological Activities

To facilitate comparative analysis and guide structure-activity relationship (SAR) studies, the following tables summarize the quantitative data for various THIQ derivatives across different pharmacological activities.

Table 1: Neuroprotective Activity of THIQ Derivatives

| Compound | Assay | Cell Line/Model | Endpoint | Result | Reference |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | MPTP-induced neurotoxicity | Rats | Dopaminergic neuron firing | Pretreatment (80 mg/kg, i.p.) significantly inhibited the decrease in firing | [3] |

| Hydroxy-1MeTIQ derivatives (3b and 4b) | Neurotoxicity assay | SH-SY5Y cells | Neuroprotection | Exhibited greater efficacy than 1MeTIQ | [2] |

Table 2: Anticancer Activity of THIQ Derivatives

| Compound | Cancer Cell Line | Assay | GI50/IC50 (µM) | Reference |

| 1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride (Compound 1) | C6 glioma | Growth inhibition | - | [5] |

| EDL-360 (12) | LN18 (Glioma) | Cytotoxicity | 5.42 ± 0.06 | [5] |

| 1-phenyl-3,4-dihydroisoquinoline derivative (5n) | Various | Tubulin polymerization inhibition | - | [6] |

| THIQ derivative (STX3451) | MDA-MB-231 | Cytotoxicity | - | [4] |

Table 3: Antimicrobial Activity of THIQ Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline (131) | Staphylococcus epidermidis | 25 | [7] |

| (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline (131) | Klebsiella pneumonia | 25 | [7] |

| N-substituted THIQ analog (145) | Saccharomyces cerevisiae | 1 | [7] |

| N-substituted THIQ analog (146) | Yarrowia lipolytica | 2.5 | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. The following are representative protocols for assays commonly used to evaluate the pharmacological potential of THIQ derivatives.

Cell Viability (MTT) Assay for Cytotoxicity

This protocol is adapted for assessing the cytotoxic effects of THIQ derivatives on a human neuroblastoma cell line, SH-SY5Y.[10][11][12]

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the THIQ derivative in the cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 or IC50 value can be determined by plotting cell viability against the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a THIQ derivative inhibits the polymerization of tubulin, a key mechanism for some anticancer agents.[13][14]

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

Compound Addition: Add the THIQ test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO), a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).

-

Initiation of Polymerization: Add the tubulin reaction mixture to each well.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence at an excitation/emission of 355/460 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot the fluorescence intensity over time. The percentage of inhibition is calculated by comparing the polymerization rate in the presence of the compound to the vehicle control.

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay is used to investigate the effect of THIQ derivatives on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in cancer cells, such as MDA-MB-231.[15][16]

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells on glass coverslips in a 12-well plate. After 24 hours, treat the cells with the THIQ derivative for a specified time.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a short period (e.g., 30 minutes).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding and then incubate with a primary antibody against the NF-κB p65 subunit. After washing, incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the pharmacological action of THIQ derivatives is essential for a deeper understanding of their mechanisms.

Experimental Workflow for Cytotoxicity Assessment

Workflow for MTT-based cytotoxicity assay of THIQ derivatives.

ERK Signaling Pathway in Neuroprotection

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell survival and neuroprotection. Some neuroprotective THIQ derivatives are thought to exert their effects through the modulation of this pathway.[17][18][19][20][21]

References

- 1. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in vitro evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent antiglioma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies [mdpi.com]

- 12. MTT assay [protocols.io]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Nuclear ERK1/2 signaling potentiation enhances neuroprotection and cognition via Importinα1/KPNA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Persistent activation of ERK contributes to glutamate-induced oxidative toxicity in a neuronal cell line and primary cortical neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The road to ERK activation: Do neurons take alternate routes? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2][3][4][5] Among its numerous derivatives, 1,2,3,4-tetrahydroisoquinolin-5-amine stands out as a key building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this important scaffold, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core

The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is most commonly achieved through two classical methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][5][6][7][8][9][10][11][12][13][14][15]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.[7][10][12][14] The presence of electron-donating groups on the aromatic ring facilitates this reaction.[7][8]

Conceptual Workflow for Pictet-Spengler Synthesis

Caption: Pictet-Spengler reaction workflow.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines.[1][5][8][11][13][15] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][13][16]

Conceptual Workflow for Bischler-Napieralski Synthesis

Caption: Bischler-Napieralski reaction workflow.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of THIQ derivatives.[2][5][17] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and lung.[2][17]

Table 1: Anticancer Activity of Selected Tetrahydroisoquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | [2] |

| GM-3-121 | MCF-7 (Breast) | 0.43 (µg/mL) | [2] |

| GM-3-121 | MDA-MB-231 (Breast) | 0.37 (µg/mL) | [2] |

| GM-3-121 | Ishikawa (Endometrial) | 0.01 (µg/mL) | [2] |

| 7e | A549 (Lung) | 0.155 | [17] |

| 8d | MCF7 (Breast) | 0.170 | [17] |

One of the mechanisms underlying the anticancer effects of these compounds is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2).[17]

Signaling Pathway of DHFR and CDK2 Inhibition in Cancer

Caption: DHFR and CDK2 inhibition by THIQ derivatives.

Antimicrobial Activity

Derivatives of the THIQ scaffold have also shown promising activity against a range of bacterial and fungal pathogens.[18]

Table 2: Antibacterial Activity of Selected Tetrahydroisoquinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2 | S. aureus | - | [4] |

| 4 | S. aureus | - | [4] |

| 5 | S. aureus | - | [4] |

| 7 | S. aureus | - | [4] |

| 9 | S. aureus | - | [4] |

| 11 | S. aureus | - | [4] |

| 12 | S. aureus | - | [4] |

| 13 | S. aureus | - | [4] |

Note: Specific MIC values were not provided in the abstract, but these compounds were identified as potent bactericidal derivatives.

Nicotinamide N-Methyltransferase (NNMT) Inhibition

A significant area of interest is the activity of 5-amino-substituted quinoline derivatives, structurally related to the THIQ scaffold, as inhibitors of Nicotinamide N-methyltransferase (NNMT).[19][20][21][22] NNMT is an enzyme involved in cellular metabolism and energy homeostasis, and its inhibition has been proposed as a therapeutic strategy for obesity and type 2 diabetes.[21]

Table 3: NNMT Inhibitory Activity of Amino-Substituted Quinoline Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| 1 | hNNMT | 0.26 | [19] |

| 2 | hNNMT | 1.6 | [19] |

| 3 | hNNMT | 0.18 | [19] |

| 1 | hNNMT | 4.36 | [23] |

| 2 | hNNMT | 23.4 | [23] |

Inhibition of NNMT leads to an increase in intracellular NAD+ levels and S-(5′-adenosyl)-L-methionine (SAM), which in turn suppresses lipogenesis.[21]

Signaling Pathway of NNMT Inhibition

References

- 1. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 15. Bischler napieralski reaction | PPTX [slideshare.net]

- 16. Bischler-Napieralski Reaction [organic-chemistry.org]

- 17. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of 1,2,3,4-Tetrahydroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Derivatives of this versatile heterocyclic motif have demonstrated a remarkable diversity of pharmacological effects, targeting a range of proteins implicated in neurodegenerative disorders, cancer, and other diseases. This technical guide provides an in-depth exploration of the primary mechanisms of action of THIQ derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Mechanisms of Action in Neurodegenerative Disorders

THIQ derivatives have emerged as promising agents for the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and depression. Their neuroprotective and neuromodulatory effects are attributed to their interactions with several key targets in the central nervous system.

Modulation of Amyloid Precursor Protein (APP) Processing in Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are formed by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Certain THIQ derivatives have been shown to modulate this process through a dual mechanism of action.[1]

Firstly, they can stimulate the non-amyloidogenic pathway by promoting the activity of α-secretase, which cleaves APP within the Aβ domain, thus precluding the formation of Aβ peptides. This is achieved through the activation of the ERK-dependent signaling pathway.[1] Secondly, some THIQ derivatives can directly inhibit the activity of γ-secretase, further reducing the production of Aβ.[1]

Signaling Pathway: ERK-Dependent Modulation of APP Processing

Monoamine Oxidase (MAO) Inhibition

Several THIQ derivatives, particularly 1-methyl-THIQ, are known inhibitors of monoamine oxidases (MAO-A and MAO-B).[2][3] These enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, THIQ derivatives increase the synaptic levels of these neurotransmitters, which is a key mechanism in the treatment of depression and Parkinson's disease.[4] Inhibition of MAO-B, in particular, is beneficial in Parkinson's disease as it reduces the breakdown of dopamine in the striatum.

Dopamine Receptor Modulation

The structural similarity of the THIQ scaffold to dopamine has led to the development of numerous derivatives that interact with dopamine receptors (D1, D2, and D3).[5][6][7] Depending on the substitution pattern, these compounds can act as either agonists or antagonists at these receptors.[8] This modulation of dopaminergic neurotransmission is a critical mechanism for their potential therapeutic effects in Parkinson's disease and other neurological and psychiatric disorders.

Signaling Pathway: Dopamine D2-like Receptor Signaling

NMDA Receptor Antagonism

Certain 1-aryl-substituted THIQ derivatives have been found to exhibit affinity for the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor complex, acting as antagonists.[9] Overactivation of NMDA receptors is implicated in excitotoxicity, a common pathological process in many neurodegenerative diseases. By blocking these receptors, THIQ derivatives may offer a neuroprotective effect.

Mechanisms of Action in Cancer

THIQ derivatives have also demonstrated significant potential as anticancer agents, with mechanisms targeting cancer cell proliferation, survival, and metastasis.

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is overexpressed in many types of cancer and plays a crucial role in tumor growth, angiogenesis, and metastasis.[10] Several THIQ derivatives have been developed as potent CXCR4 antagonists.[10] By blocking the interaction of CXCR4 with its ligand, CXCL12, these compounds can inhibit cancer cell migration and survival.[11]

KRas Inhibition

Mutations in the KRas gene are common in many cancers, including colorectal cancer, and lead to constitutively active KRas protein, which drives tumor growth. Some THIQ derivatives have been identified as inhibitors of KRas, showing significant activity against various colon cancer cell lines.[1]

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition

THIQ derivatives have also been shown to inhibit dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[7][12] DHFR is a key enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division. CDK2 is a critical regulator of the cell cycle. Dual inhibition of these targets by THIQ derivatives represents a promising strategy for anticancer therapy.

Other Pharmacological Activities

The versatility of the THIQ scaffold extends to a range of other biological targets.

-

Beta-Adrenoceptor Modulation: Some THIQ derivatives exhibit agonist or antagonist activity at β-adrenoceptors, suggesting potential applications in cardiovascular diseases.[11]

-

5-HT1A Receptor Agonism: N-substituted THIQ derivatives have been identified as agonists or partial agonists at the serotonin 1A (5-HT1A) receptor, indicating their potential as anxiolytics or antidepressants.

-

Phosphodiesterase 4 (PDE4) Inhibition: THIQ derivatives have been developed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP). PDE4 inhibitors have anti-inflammatory effects and are used in the treatment of chronic obstructive pulmonary disease (COPD).

-

Anti-HIV Activity: Some THIQ derivatives have shown inhibitory activity against HIV-1 reverse transcriptase, an essential enzyme for viral replication.[13]

Quantitative Data Summary

The following tables summarize the in vitro potencies of various 1,2,3,4-tetrahydroisoquinoline derivatives against their respective targets.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound | Target | IC50 (µM) | Ki (nM) | Reference |

| N-arylated heliamine 4h | MAO-B | 1.55 | - | [14] |

| N-arylated heliamine 4j | MAO-B | 5.08 | - | [14] |

| N-arylated heliamine 4i | MAO-B | 13.5 | - | [14] |

| N-functionalized heliamine 2' | MAO-A | 8.1 | - | [14] |

| N-functionalized heliamine 2' | MAO-B | 13.8 | - | [14] |

Table 2: Dopamine Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Reference |

| THIQ derivative 31 | D3 | pKi 8.4 |

Table 3: CXCR4 Antagonism

| Compound | Assay | IC50 (nM) | Reference |

| TIQ-15 (5) | MAGI HIV-1IIIB | 5 | |

| THIQ derivative 15 | cAMP Production | 19 | [5] |

| THIQ derivative 15 | β-arrestin Recruitment | 15 | [5] |

| THIQ derivative 15 | 125I-SDF-1 Displacement | 112 | [5] |

| THIQ derivatives | Calcium Flux | 3 - 650 | [8] |

Table 4: DHFR and CDK2 Inhibition

| Compound | Target | IC50 (µM) | Reference |

| THIQ derivative 7e | CDK2 | 0.149 | [7][10][12] |

| THIQ derivative 8d | DHFR | 0.199 | [7][10][12] |

Table 5: Phosphodiesterase 4 (PDE4) Inhibition

| Compound | Target | IC50 (µM) | Reference |

| LASSBio-448 (34) | PDE4A | 0.7 | [11] |

| LASSBio-448 (34) | PDE4B | 1.4 | [11] |

| LASSBio-448 (34) | PDE4C | 1.1 | [11] |

| LASSBio-448 (34) | PDE4D | 4.7 | [11] |

| THIQ derivative 13a | PDE4B | 0.88 | |

| THIQ derivative 14f | PDE4B | 2.3 |

Table 6: KRas Inhibition

| Compound | Cell Line | IC50 (µM) | Reference |

| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 | [1] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

General Workflow for Enzyme Inhibition Assays

MAO Inhibition Assay (Continuous Spectrophotometric Method):

-

Principle: Measures the change in absorbance resulting from the enzymatic conversion of a substrate to a product.

-

Reagents: Recombinant human MAO-A or MAO-B, kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates, phosphate buffer (pH 7.4), and THIQ derivative.

-

Procedure:

-

The reaction mixture containing the enzyme, buffer, and varying concentrations of the THIQ derivative is pre-incubated.

-

The reaction is initiated by the addition of the substrate.

-

The increase in absorbance is monitored continuously at 316 nm for MAO-A (formation of 4-hydroxyquinoline) or 250 nm for MAO-B (formation of benzaldehyde).

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

DHFR/CDK2 Inhibition Assays:

-

Principle: These assays typically measure the phosphorylation of a substrate by the kinase (CDK2) or the oxidation of NADPH by the reductase (DHFR).

-

Reagents: Recombinant human CDK2/Cyclin A or DHFR, appropriate substrates (e.g., histone H1 for CDK2, dihydrofolate for DHFR), ATP (for CDK2), NADPH (for DHFR), assay buffer, and THIQ derivative.

-

Procedure:

-

The enzyme is incubated with varying concentrations of the THIQ derivative.

-

The reaction is initiated by the addition of the substrate and co-factor (ATP or NADPH).

-

For CDK2, the incorporation of radiolabeled phosphate into the substrate is often measured. For DHFR, the decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

-

IC50 values are calculated from the dose-response curves.

-

General Workflow for Receptor Binding Assays

Dopamine Receptor Competitive Binding Assay:

-

Principle: Measures the ability of a THIQ derivative to displace a radiolabeled ligand from its binding site on the dopamine receptor.

-

Reagents: Cell membranes prepared from cells expressing the dopamine receptor subtype of interest (e.g., D2, D3), a high-affinity radioligand (e.g., [3H]spiperone), assay buffer, and the unlabeled THIQ derivative.

-

Procedure:

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the THIQ derivative.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of the THIQ derivative that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

-

CXCR4 Functional Assay (Calcium Flux):

-

Principle: Measures the ability of a THIQ derivative to block the increase in intracellular calcium concentration induced by the natural ligand, CXCL12.

-

Reagents: Cells expressing the CXCR4 receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), CXCL12, assay buffer, and the THIQ derivative.

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

The cells are pre-incubated with varying concentrations of the THIQ derivative.

-

The cells are then stimulated with a fixed concentration of CXCL12.

-